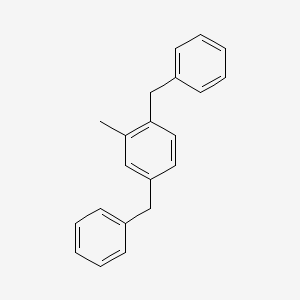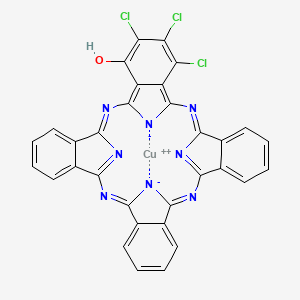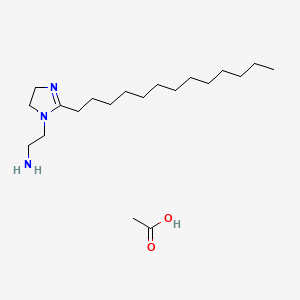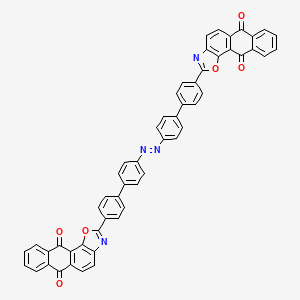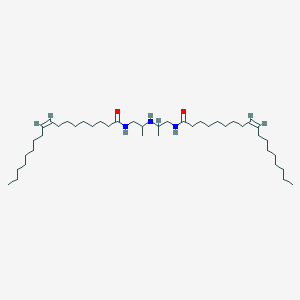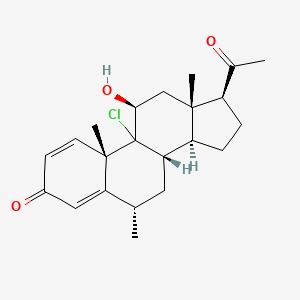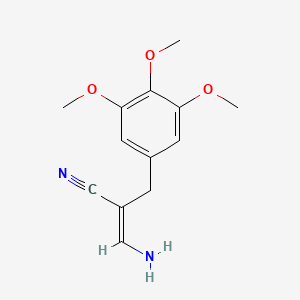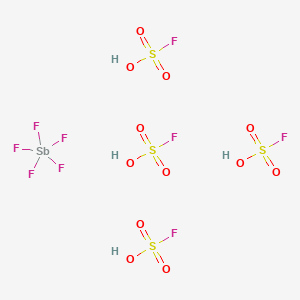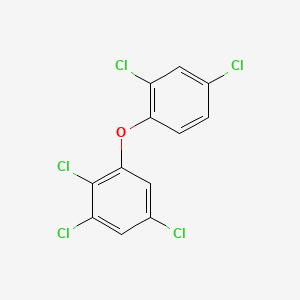
2,2',3,4',5-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4’,5-Pentachlorodiphenyl ether is a chlorinated aromatic compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are known for their persistence in the environment and potential toxicological effects. The structure of 2,2’,3,4’,5-Pentachlorodiphenyl ether consists of two benzene rings connected by an oxygen atom, with five chlorine atoms attached at specific positions on the rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,3,4’,5-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize the formation of unwanted by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
2,2’,3,4’,5-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
科学的研究の応用
2,2’,3,4’,5-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,3,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses. The compound’s persistence in the environment and bioaccumulation potential contribute to its long-term effects on living organisms.
類似化合物との比較
2,2’,3,4’,5-Pentachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and polychlorinated biphenyls (PCBs):
Similar Compounds: 2,2’,4,4’,5-Pentachlorodiphenyl ether, 2,2’,4,4’,6-Pentachlorodiphenyl ether, and various PCBs.
Uniqueness: The specific arrangement of chlorine atoms in 2,2’,3,4’,5-Pentachlorodiphenyl ether gives it unique chemical and toxicological properties. Its interaction with the AhR and its persistence in the environment distinguish it from other similar compounds.
特性
CAS番号 |
157683-73-3 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,5-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H |
InChIキー |
QPEBRZQSEUOWPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






